

13C6-Tetrabromobenzoic acid chemical properties

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Compound of Interest

Compound Name: 2,3,4,5-Tetrabromobenzoic acid-
13C6

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Technical Guide: 13C6-Tetrabromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

13C6-Tetrabromobenzoic acid is a stable isotope-labeled derivative of tetrabromobenzoic acid, a compound of significant interest in environmental and toxicological studies. The unlabeled form, 2,3,4,5-tetrabromobenzoic acid (TBBA), is a primary metabolite of the flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), a component of the Firemaster® 550 mixture.[1][2][3][4][5][6] The incorporation of six carbon-13 atoms into the benzene ring makes 13C6-Tetrabromobenzoic acid an invaluable tool for use as an internal standard in quantitative mass spectrometry-based analyses, enabling precise and accurate measurement of TBBA in complex biological and environmental matrices. This guide provides a comprehensive overview of the known chemical properties, analytical methodologies, and metabolic context of tetrabromobenzoic acid, with a focus on the utility of its 13C6-labeled analogue.

Core Chemical Properties

While specific experimental data for 13C6-Tetrabromobenzoic acid is not readily available in the public domain, the fundamental properties can be inferred from its unlabeled counterpart and the nature of isotopic labeling.

Table 1: Physicochemical Properties of Tetrabromobenzoic Acid and its $^{13}\text{C}_6$ -Isotopologue

Property	2,3,4,5-Tetrabromobenzoic Acid	$^{13}\text{C}_6$ -2,3,4,5-Tetrabromobenzoic Acid	Data Source / Comment
Molecular Formula	$\text{C}_7\text{H}_2\text{Br}_4\text{O}_2$	$^{13}\text{C}_6\text{CH}_2\text{Br}_4\text{O}_2$	PubChem / Inferred
Molecular Weight	437.70 g/mol	Approx. 443.70 g/mol	PubChem / Calculated
CAS Number	27581-13-1	Not available	PubChem
Appearance	White solid (inferred)	White solid (inferred)	General knowledge
Melting Point	Data not reliably available. Pentabromobenzoic acid melts at 265-266 °C.[7]	Not available	A supplier lists -93°C, which is likely for a solution.
Solubility	Slightly soluble in chloroform, DMSO, and methanol.[8]	Expected to be similar to the unlabeled compound.	Inferred

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for $^{13}\text{C}_6$ -Tetrabromobenzoic acid are not currently published. However, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: A single peak in the aromatic region (around 8 ppm) would be expected for the lone aromatic proton.[9]
 - ^{13}C NMR: The ^{13}C -labeled benzene ring would exhibit complex splitting patterns due to ^{13}C - ^{13}C coupling, providing detailed structural information. The carboxyl carbon would also be observable.

- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by absorptions typical for a carboxylic acid, including a broad O-H stretch (around 3000 cm^{-1}) and a strong C=O stretch (around 1700 cm^{-1}).^[7] Aromatic C-H and C=C stretching and bending vibrations would also be present.
- **Mass Spectrometry (MS):** The mass spectrum would show a molecular ion peak at an m/z corresponding to the $^{13}\text{C}_6$ -isotopologue. The isotopic pattern of the four bromine atoms would be a prominent feature. In tandem MS (MS/MS), characteristic fragmentation patterns, such as the loss of CO_2 and Br, would be observed.

Synthesis and Reactivity

A specific, validated synthesis protocol for $^{13}\text{C}_6$ -Tetrabromobenzoic acid is not publicly available. A potential synthetic route could involve the bromination of $^{13}\text{C}_6$ -benzoic acid. However, controlling the regioselectivity to obtain the 2,3,4,5-tetrabromo isomer would be challenging, as the carboxyl group is a meta-director for electrophilic aromatic substitution.^[10]^[11]

A plausible, though unverified, multi-step synthesis could be envisioned starting from a commercially available $^{13}\text{C}_6$ -labeled precursor, followed by a series of reactions to introduce the bromine atoms and the carboxylic acid functionality in the desired positions.

The synthesis of the unlabeled 2,3,4,5-tetrabromobenzoic acid has been described starting from 3,4,5,6-tetrabromophthalic anhydride.^[9]

Role in Biological Systems and Drug Development

The primary relevance of $^{13}\text{C}_6$ -Tetrabromobenzoic acid in drug development and life sciences is its use as an internal standard for the quantification of 2,3,4,5-tetrabromobenzoic acid (TBBA). TBBA is a metabolite of the flame retardant component 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB).^[5] The metabolic conversion involves the cleavage of the 2-ethylhexyl ester.^[5]

The diagram below illustrates the metabolic pathway from the parent compound to TBBA.



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